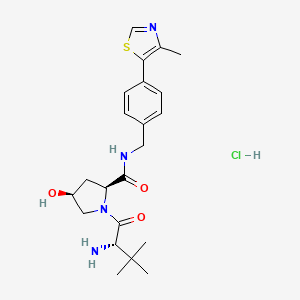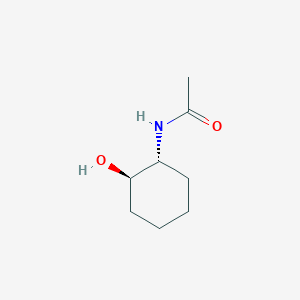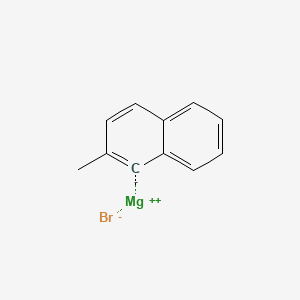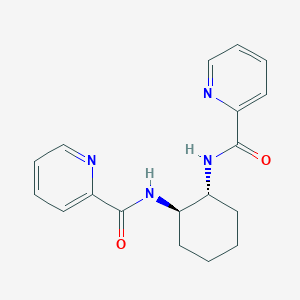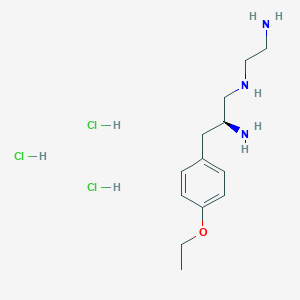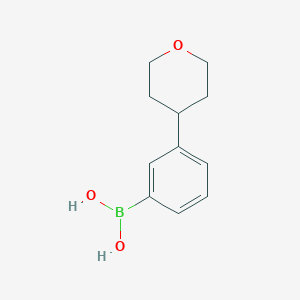
tert-Butyl 11-aminoundecanoate
Übersicht
Beschreibung
tert-Butyl-11-Aminoundecanoat: ist eine Verbindung, die als PROTAC-Linker dient, der sich auf die PEG-Zusammensetzung bezieht. Es wird bei der Synthese einer Reihe von PROTACs (Proteolyse-Targeting-Chimären) verwendet. PROTACs sind Moleküle, die zwei verschiedene Liganden enthalten, die durch einen Linker verbunden sind; ein Ligand ist für eine E3-Ubiquitin-Ligase, der andere für das Zielprotein. PROTACs nutzen das intrazelluläre Ubiquitin-Proteasom-System, um Zielproteine selektiv abzubauen .
Wissenschaftliche Forschungsanwendungen
tert-Butyl 11-aminoundecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a PROTAC linker in the synthesis of PROTAC molecules, which are used to study protein degradation.
Biology: Employed in the development of targeted protein degradation therapies.
Medicine: Investigated for its potential in drug discovery and development, particularly in targeting disease-causing proteins.
Industry: Utilized in the production of specialized chemicals and materials
Wirkmechanismus
Target of Action
Tert-Butyl 11-aminoundecanoate is primarily used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are bifunctional molecules that bind to a target protein and an E3 ubiquitin ligase . The primary targets of this compound are therefore the proteins that are intended to be degraded by the PROTACs it helps form .
Mode of Action
The compound serves as a linker in PROTACs, connecting two different ligands . One ligand binds to an E3 ubiquitin ligase, and the other ligand binds to the target protein . This brings the target protein in close proximity to the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By facilitating the formation of PROTACs, this compound enables the selective degradation of specific target proteins .
Result of Action
The primary result of the action of this compound is the selective degradation of target proteins . By forming PROTACs that bind to specific proteins and an E3 ubiquitin ligase, it facilitates the ubiquitination and subsequent degradation of the target proteins . This can lead to changes in cellular processes that the degraded proteins were involved in.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
tert-Butyl 11-aminoundecanoate plays a significant role in biochemical reactions as it is used in the synthesis of PROTACs . These PROTACs leverage the cellular ubiquitin-proteasome system for the selective elimination of target proteins . The nature of these interactions involves the binding of one ligand to an E3 ubiquitin ligase and the other ligand to a specific protein .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily through the PROTACs it helps to form . These PROTACs influence cell function by selectively degrading target proteins . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is through its role in the formation of PROTACs . These PROTACs exert their effects at the molecular level by binding to an E3 ubiquitin ligase and a specific protein . This leads to the selective degradation of the target protein .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: tert-Butyl-11-Aminoundecanoat kann durch eine Reihe chemischer Reaktionen synthetisiert werden. Der allgemeine Syntheseweg umfasst die Veresterung von 11-Aminoundecansäure mit tert-Butanol. Die Reaktion erfordert typischerweise einen Katalysator wie Schwefelsäure oder p-Toluolsulfonsäure und wird unter Rückflussbedingungen durchgeführt .
Industrielle Produktionsverfahren: In industriellen Umgebungen folgt die Produktion von tert-Butyl-11-Aminoundecanoat ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren umfasst die Verwendung großer Reaktoren und Durchflussverfahren, um eine effiziente Produktion zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um die Ausbeute und Reinheit zu maximieren, und das Produkt wird mit Techniken wie Destillation oder Kristallisation gereinigt .
Analyse Chemischer Reaktionen
Arten von Reaktionen: tert-Butyl-11-Aminoundecanoat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Aminogruppe kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Die Estergruppe kann reduziert werden, um Alkohole zu bilden.
Substitution: Die Aminogruppe kann an Substitutionsreaktionen teilnehmen, um Amide oder andere Derivate zu bilden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.
Substitution: Reagenzien wie Säurechloride oder Anhydride werden für Substitutionsreaktionen verwendet.
Hauptprodukte:
Oxidation: Bildung von Oxiden.
Reduktion: Bildung von Alkoholen.
Substitution: Bildung von Amiden oder anderen Derivaten.
Wissenschaftliche Forschungsanwendungen
tert-Butyl-11-Aminoundecanoat hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als PROTAC-Linker bei der Synthese von PROTAC-Molekülen verwendet, die zur Untersuchung des Proteinabbaus eingesetzt werden.
Biologie: Eingesetzt bei der Entwicklung von gezielten Proteinabbautherapien.
Medizin: Wird auf sein Potenzial in der Wirkstoffforschung und -entwicklung untersucht, insbesondere bei der gezielten Bekämpfung von krankheitsverursachenden Proteinen.
Industrie: Eingesetzt bei der Herstellung von Spezialchemikalien und -materialien
Wirkmechanismus
Der Wirkmechanismus von tert-Butyl-11-Aminoundecanoat beinhaltet seine Rolle als PROTAC-Linker. PROTACs funktionieren, indem sie eine E3-Ubiquitin-Ligase und ein Zielprotein zusammenbringen, was die Ubiquitinierung und den anschließenden Abbau des Zielproteins durch das Proteasom erleichtert. Dieser Prozess baut krankheitsverursachende Proteine selektiv ab, was PROTACs zu einem leistungsstarken Werkzeug in therapeutischen Anwendungen macht .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- tert-Butyl-11-Aminododecanoat
- tert-Butyl-11-Aminononanoat
- tert-Butyl-11-Aminodecanoat
Vergleich: tert-Butyl-11-Aminoundecanoat ist aufgrund seiner spezifischen Kettenlänge und funktionellen Gruppen einzigartig, die es besonders gut als PROTAC-Linker geeignet machen. Im Vergleich zu ähnlichen Verbindungen bietet es optimale Flexibilität und Stabilität, wodurch die Effizienz von PROTAC-Molekülen bei der gezielten und gezielten Abbau spezifischer Proteine gesteigert wird .
Eigenschaften
IUPAC Name |
tert-butyl 11-aminoundecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO2/c1-15(2,3)18-14(17)12-10-8-6-4-5-7-9-11-13-16/h4-13,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMMJNALIIDDRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220851-29-6 | |
| Record name | tert-butyl 11-aminoundecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,8-Diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B3067945.png)
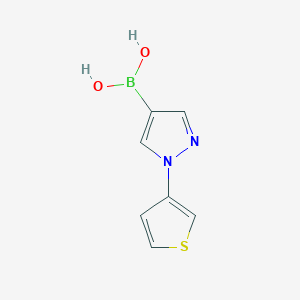



![(2S,4R)-1-((R)-14-acetamido-1-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-13,13-dimethyl-2-oxo-6,9-dioxa-12-thia-3-azapentadecan-15-oyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B3067984.png)
